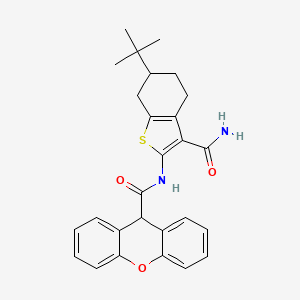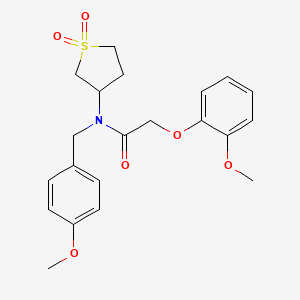![molecular formula C29H27F3N2O4 B11597151 11-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11597151.png)
11-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a complex structure with intriguing pharmacological potential. The core consists of a hexahydrodibenzo[b,e][1,4]diazepine ring system, flanked by a trifluoromethylphenyl group and a trimethoxyphenyl group. Let’s explore its various facets!
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the cyclization of appropriate precursors, followed by functional group modifications. For instance, a key step might be the formation of the hexahydrodibenzo[b,e][1,4]diazepine ring via intramolecular reactions.
Reaction Conditions:: The exact conditions depend on the specific synthetic pathway chosen. Researchers often employ reagents like Lewis acids or bases to facilitate cyclization. Solvents, temperatures, and catalysts play crucial roles in achieving high yields.
Industrial Production:: While industrial-scale production details are proprietary, laboratories typically optimize synthetic routes for scalability, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity::
Oxidation: The trimethoxyphenyl group can undergo oxidative transformations, potentially leading to new derivatives.
Reduction: Reduction of the trifluoromethylphenyl moiety may yield different analogs.
Substitution: Substituents on the phenyl rings can be modified via substitution reactions.
Oxidation: Oxone, mCPBA (meta-chloroperoxybenzoic acid)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl or aryl halides, nucleophiles (e.g., amines, thiols)
Major Products:: The specific products depend on the reaction conditions and substituents. Variants with altered pharmacological properties may arise.
Scientific Research Applications
This compound’s versatility extends across various fields:
Chemistry: As a synthetic target, it inspires novel methodologies.
Biology: It interacts with cellular components, impacting diverse pathways.
Industry: Its unique structure may find use in materials science or catalysis.
Mechanism of Action
The compound likely engages specific molecular targets, affecting cellular processes. Further studies are needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, the TMP group (3,4,5-trimethoxyphenyl) is a versatile pharmacophore found in various bioactive molecules . Researchers often explore related analogs to understand structure-activity relationships.
Properties
Molecular Formula |
C29H27F3N2O4 |
|---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]-9-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H27F3N2O4/c1-36-24-14-18(15-25(37-2)28(24)38-3)17-12-22-26(23(35)13-17)27(34-21-7-5-4-6-20(21)33-22)16-8-10-19(11-9-16)29(30,31)32/h4-11,14-15,17,27,33-34H,12-13H2,1-3H3 |
InChI Key |
DPUDIVIYBCKIIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(C=C5)C(F)(F)F)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-benzyl-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetic acid](/img/structure/B11597084.png)
![4-[4-(benzyloxy)phenyl]-1-cyclopentyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11597086.png)

![Ethyl 5-[(carbamimidoylsulfanyl)methyl]-2-oxo-3-propyloxolane-3-carboxylate](/img/structure/B11597105.png)
![(2E)-1-cyclopropyl-3-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}prop-2-en-1-one](/img/structure/B11597106.png)
![1-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-benzylsulfanyl-ethanone](/img/structure/B11597109.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597111.png)
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B11597112.png)
![(2E)-4-{[6-benzyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B11597118.png)
![N-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}hexanamide](/img/structure/B11597130.png)

![2-(3,4-Dimethoxyphenyl)-7-methoxy-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11597133.png)
![ethyl 2-[(4-benzyl-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate](/img/structure/B11597143.png)
![(5Z)-3-cyclohexyl-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11597147.png)
